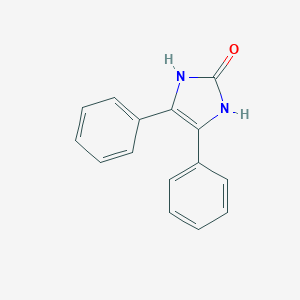

5-Hydroxyoxindole

Descripción general

Descripción

5-Hidroxiindol es un compuesto químico con la fórmula molecular C8H7NO2. Es un derivado del indol, caracterizado por la presencia de un grupo hidroxilo en la posición 5 del anillo indólico.

Aplicaciones Científicas De Investigación

Química: Sirve como un bloque de construcción para sintetizar moléculas más complejas.

Biología: Está involucrado en el estudio del metabolismo microbiano y la microbiota intestinal.

Industria: Se utiliza en la síntesis de productos farmacéuticos y otros compuestos bioactivos.

Mecanismo De Acción

El mecanismo de acción de 5-Hidroxiindol implica su interacción con los canales de calcio de tipo L ubicados en las células musculares lisas del colon. Esta interacción acelera la contractilidad intestinal, lo que lleva a un aumento de la motilidad intestinal. Además, estimula las células enterocromafines para producir serotonina, lo que influye aún más en la motilidad intestinal .

Compuestos similares:

5-Hidroxiindol: Comparte una estructura similar pero carece de la parte oxindólica.

Indol: El compuesto principal de 5-Hidroxiindol, sin el grupo hidroxilo.

Oxindol: Carece del grupo hidroxilo en la posición 5.

Singularidad: 5-Hidroxiindol es único debido a sus características estructurales combinadas de indol y oxindol, junto con la presencia de un grupo hidroxilo. Esta estructura única imparte actividades biológicas y reactividad química distintas en comparación con sus análogos .

Safety and Hazards

Direcciones Futuras

The findings support a role for bacterial metabolism in altering gut motility and lay the foundation for microbiota-targeted interventions . The degree of conversion of 5-HTP to 5-HI is highly dependent on the microbial composition and changes in the pH . This could be a potent stimulator of gut contractility both ex vivo and in vivo .

Análisis Bioquímico

Biochemical Properties

5-Hydroxyoxindole interacts with several enzymes, proteins, and other biomolecules. It is metabolized by a wide variety of gut bacteria from the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) via the tryptophanase (TnaA) enzyme . The production of this compound is inhibited upon pH reduction in in vitro studies .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by accelerating gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells . Moreover, this compound stimulation of a cell line model of intestinal enterochromaffin cells results in a significant increase in serotonin production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by accelerating gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. When administered orally in rats, this compound significantly accelerates the total gut transit time

Metabolic Pathways

This compound is involved in the metabolic pathways of the gut microbiota. It is metabolized by a wide variety of gut bacteria from the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) via the tryptophanase (TnaA) enzyme .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Uno de los métodos principales para sintetizar 5-Hidroxiindol implica la síntesis de Nenitzescu. Este método utiliza yoduro de calcio como catalizador para facilitar la reacción de cicloadición entre quinonas y enaminas. La reacción se lleva a cabo típicamente en diclorometano bajo condiciones de reflujo .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para 5-Hidroxiindol no están ampliamente documentados, la síntesis de Nenitzescu proporciona una ruta escalable. El uso de metales no tóxicos y procedimientos de trabajo simples hace que este método sea adecuado para aplicaciones industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: 5-Hidroxiindol experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de quinonas.

Reducción: Las reacciones de reducción pueden convertir 5-Hidroxiindol en su correspondiente hidroxiindolina.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo indólico.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y agentes de nitración en condiciones ácidas o básicas.

Principales productos:

Oxidación: Quinonas.

Reducción: Hidroxiindolina.

Sustitución: Derivados halogenados o nitrados de 5-Hidroxiindol.

Comparación Con Compuestos Similares

5-Hydroxyindole: Shares a similar structure but lacks the oxindole moiety.

Indole: The parent compound of 5-Hydroxyoxindole, lacking the hydroxyl group.

Oxindole: Lacks the hydroxyl group at the 5-position.

Uniqueness: this compound is unique due to its combined structural features of both indole and oxindole, along with the presence of a hydroxyl group. This unique structure imparts distinct biological activities and chemical reactivity compared to its analogs .

Propiedades

IUPAC Name |

5-hydroxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-6-1-2-7-5(3-6)4-8(11)9-7/h1-3,10H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTUSQAQXWSMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187761 | |

| Record name | 2,3-Dihydro-5-hydroxyindol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3416-18-0 | |

| Record name | 5-Hydroxyoxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3416-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5-hydroxyindol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-5-hydroxyindol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-5-hydroxyindol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

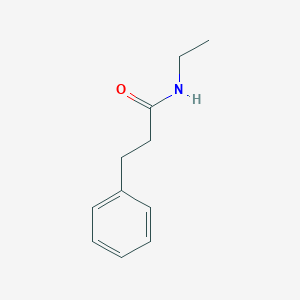

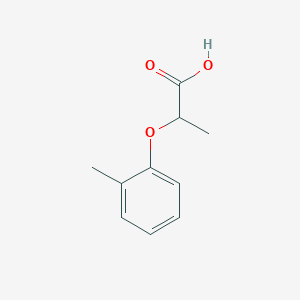

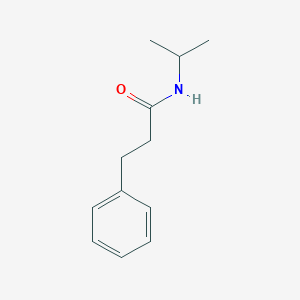

Synthesis routes and methods I

Procedure details

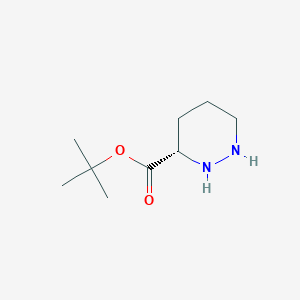

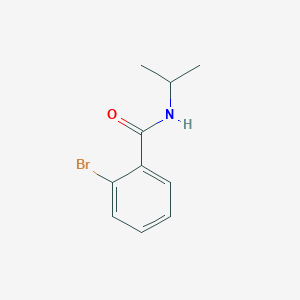

Synthesis routes and methods II

Procedure details

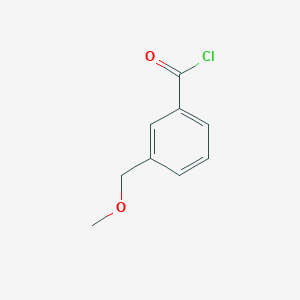

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

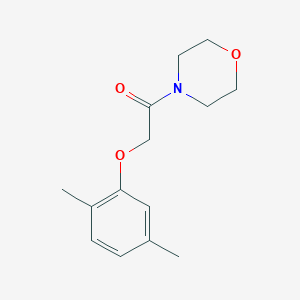

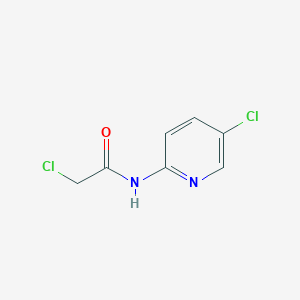

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione](/img/structure/B181043.png)